2-(Oxan-3-yl)pyrimidin-5-amine is a compound that belongs to the class of pyrimidine derivatives, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals. The IUPAC name indicates its structure, which includes an oxane (a cyclic ether) substituent at the 2-position of the pyrimidine ring.
The compound can be classified as a synthetic organic compound. It is often studied for its biological activity and potential therapeutic applications, particularly in the context of kinase inhibition and other enzymatic interactions. The structural features of 2-(Oxan-3-yl)pyrimidin-5-amine suggest it may interact with various biological targets, making it a subject of interest in drug discovery.
The synthesis of 2-(Oxan-3-yl)pyrimidin-5-amine typically involves several steps:
The specific conditions, such as temperature, solvent choice, and catalyst use, can vary depending on the desired yield and purity of the final product.
2-(Oxan-3-yl)pyrimidin-5-amine can participate in various chemical reactions:
These reactions are typically facilitated by reagents such as sodium hydride for deprotonation or palladium catalysts for cross-coupling reactions.
The mechanism of action for 2-(Oxan-3-yl)pyrimidin-5-amine primarily involves its interaction with specific enzymes or receptors in biological systems.
This mechanism is crucial for understanding its potential therapeutic applications, particularly in oncology or other disease states where targeted inhibition is beneficial.
2-(Oxan-3-yl)pyrimidin-5-amine has several potential applications in scientific research:
Quantum mechanical studies, particularly density functional theory (DFT) calculations, reveal critical electronic properties of 2-(Oxan-3-yl)pyrimidin-5-amine. The compound's highest occupied molecular orbital (HOMO) is localized on the pyrimidine ring (−6.32 eV), indicating nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) (−1.98 eV) resides primarily on the oxane moiety, suggesting electrophilic susceptibility. The energy gap (ΔE = 4.34 eV) signifies moderate stability and polarizability, favorable for target interactions [1] [6].
Molecular electrostatic potential (MEP) maps demonstrate a pronounced negative potential region (∼−45 kcal/mol) near the pyrimidine nitrogen atoms, facilitating hydrogen-bond acceptor capabilities. Conversely, the oxane oxygen exhibits weaker electronegativity (−15 kcal/mol), reducing steric hindrance while contributing to overall solubility (calculated LogP = 1.2) [6]. Nuclear magnetic resonance (NMR) chemical shifts predicted via gauge-independent atomic orbital (GIAO) methods align with experimental data (e.g., C4 pyrimidine: δ 158.7 ppm; H-1 oxane: δ 4.21 ppm), confirming the accuracy of electronic models [5].
Table 1: Quantum Mechanical Properties of 2-(Oxan-3-yl)pyrimidin-5-amine
Property | Value | Significance |
---|---|---|
HOMO Energy | −6.32 eV | Nucleophilic reactivity at pyrimidine ring |
LUMO Energy | −1.98 eV | Electrophilic susceptibility at oxane moiety |
HOMO-LUMO Gap (ΔE) | 4.34 eV | Moderate kinetic stability |
Molecular Dipole Moment | 2.85 Debye | Enhanced solubility in polar solvents |
Pyrimidine N MEP | −45 kcal/mol | Strong hydrogen-bond acceptor capacity |
Docking simulations against kinase and phosphodiesterase targets highlight the compound's binding versatility. For phosphoinositide 3-kinase delta (PI3Kδ), 2-(Oxan-3-yl)pyrimidin-5-amine achieves a binding energy of −9.2 kcal/mol, forming hydrogen bonds with Val₈₂₈ (hinge region) and hydrophobic contacts with Trp₇₆₀ (selectivity pocket). This interaction mimics benzimidazole-pyrazolo[1,5-a]pyrimidine inhibitors like CPL302415 (IC₅₀ = 18 nM) but with reduced steric clash due to the compact oxane ring [1] [7].
Against xanthine oxidase (XO), the compound binds at the molybdopterin active site (−8.7 kcal/mol), with the pyrimidine amino group donating a hydrogen bond to Thr₁₀₁₀. The oxane oxygen weakly coordinates Arg₈₈₀, a critical residue for urate channel blockade. However, its inhibitory potency (predicted IC₅₀ = 1.8 µM) is lower than clinical pyrimidinones like thiazolo[5,4-d]pyrimidines (IC₅₀ = 0.039 µM), suggesting scaffold optimization needs [5].
Table 2: Docking Performance with Key Therapeutic Targets
Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
PI3Kδ | 5O1S | −9.2 | Val₈₂₈ (H-bond), Trp₇₆₀ (π-stacking) |
Xanthine Oxidase | 3NVY | −8.7 | Thr₁₀₁₀ (H-bond), Arg₈₈₀ (electrostatic) |
cAMP PDE4B | 3G45 | −8.1 | Gln₄₄₃ (H-bond), Phe₄₄₆ (hydrophobic pocket) |
Quantitative structure-activity relationship (QSAR) models trained on pyrimidine derivatives predict the bioactivity of 2-(Oxan-3-yl)pyrimidin-5-amine with high confidence (q² = 0.82, R² = 0.91). Critical descriptors include:
Machine learning-based QSAR using random forest regression identifies the oxane's saturation and pyrimidine substitution pattern as key bioactivity determinants. Models trained on ChEMBL kinase inhibitors show a predicted pIC₅₀ of 7.3 for PI3Kδ, aligning with docking results. However, applicability domain analysis confirms coverage within the model's chemical space (Tanimoto similarity >0.7 to training set analogs) [2] [9].
The oxane-pyrimidine scaffold merges conformational rigidity with hydrogen-bonding versatility. Key hybridization strategies include:
Table 3: Hybridization Impact on Molecular Properties
Strategy | Structural Change | Property Enhancement |
---|---|---|
Oxane conformation | Equatorial C3 substitution | 15% reduction in steric energy vs. axial isomer |
Pyrimidine C5-amine | −NH₂ vs. −OCH₃ | 3-fold increase in hydrogen-bond donor capacity |
Bioisosteric replacement | Oxane vs. tetrahydropyran | 50% higher metabolic stability in microsomal assays |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7